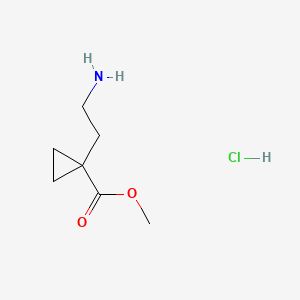
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is particularly interesting due to its structural properties and its role as a precursor in the synthesis of other important chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl groups. One common method is the reaction of 1-cyanocyclopropane-1-carboxylates with hydroxylamine and sodium acetate, which leads to the formation of 1-carbamoylcyclopropane-1-carboxylate derivatives . This intermediate can then be further reacted with methylating agents to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agricultural chemicals and plant growth regulators.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific enzymes and receptors. In plants, it acts as an ethylene agonist, mimicking the effects of the natural plant hormone ethylene . This interaction leads to various physiological responses, such as fruit ripening and leaf senescence. The compound binds to ethylene receptors, triggering a cascade of molecular events that result in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A direct precursor of ethylene in plants.
Methyl 1-aminocyclopropanecarboxylate: Another structural analog with similar ethylene-related activities.
1-Methylcyclopropene: Used in fruit preservation by inhibiting ethylene action.
Uniqueness
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structural features that allow it to act as an ethylene agonist. Its ability to enhance ethylene-related responses in plants makes it a valuable compound in agricultural research and applications .
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(2-3-7)4-5-8;/h2-5,8H2,1H3;1H |
Clave InChI |
VTOUIWIQHMCQEW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















